molecular formula C7H6N4O2S B114623 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 155087-28-8

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B114623
M. Wt: 210.22 g/mol
InChI Key: YRSNNPNXQJUEHL-UHFFFAOYSA-N
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Description

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that belongs to the class of pyrimidines . It is a derivative of thieno[2,3-d]pyrimidine, a bicyclic compound containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . This results in the formation of compounds that, when treated with bases, cyclize to the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .


Molecular Structure Analysis

The molecular structure of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic compound containing a thiophene ring fused to a pyrimidine ring . The molecule also contains two amino groups at the 2 and 4 positions, and a carboxylic acid group at the 6 position .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid are primarily related to its synthesis. As mentioned earlier, the synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . The resulting compounds, when treated with bases, cyclize to form the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .

Scientific Research Applications

Synthesis and Biological Activities

2,4-Diaminothieno[2,3-d]pyrimidine derivatives, including 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid, have been a subject of interest due to their important biological activities. These compounds are synthesized through various methods, and their applications span across different fields of biological research. Wang Fu-cheng (2011) discussed the synthesis and the biological significance of these derivatives (Wang Fu-cheng, 2011).

Inhibitory Activities

One notable application is their role as inhibitors. For instance, a study by Donkor et al. (2003) synthesized a series of 2,4-diaminothieno[2,3-d]pyrimidines to explore their inhibitory activity against dihydrofolate reductase from various sources. This enzyme is crucial in cellular processes, and its inhibition can have significant therapeutic implications (Donkor, Li, & Queener, 2003).

Synthesis for Specific Applications

In terms of synthesis for specific applications, research by Tumkevičius et al. (2006) and Dailide & Tumkevičius (2022) is relevant. They focused on synthesizing new derivatives of 2,4-diaminothieno[2,3-d]pyrimidine for potential applications in medicine and biology. These studies highlight the versatility and importance of this compound in scientific research (Tumkevičius, Dailide, & Kaminskas, 2006); (Dailide & Tumkevičius, 2022).

Antifolate Inhibitors

Another significant area of research is the development of antifolate inhibitors. Rosowsky et al. (1997) synthesized derivatives of 2,4-diaminothieno[2,3-d]pyrimidine as potential inhibitors of dihydrofolate reductase in specific pathogens. This research contributes to the understanding of potential therapeutic agents against infectious diseases (Rosowsky, Papoulis, & Queener, 1997).

Future Directions

The future directions for research on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis, characterization, and potential biological activities. Given that many 2,4-diaminopyrimidine derivatives have been synthesized as potential drugs against certain pathogens , there could be potential for the development of new therapeutics based on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid.

properties

IUPAC Name

2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNNPNXQJUEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617864
Record name 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

155087-28-8
Record name 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
S Tumkevicius, M Dailide… - Journal of heterocyclic …, 2006 - Wiley Online Library
A series of new 2,4‐diaminothieno[2,3‐d]‐ and 2,4‐diaminopyrrolo[2,3‐d]pyrimidine derivatives were synthesised. Reaction of 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde (1) …
Number of citations: 13 onlinelibrary.wiley.com
J Clark, MS Shahhet, D Korakas… - Journal of heterocyclic …, 1993 - Wiley Online Library
Several thieno[2,3‐d]pyrimidines have been prepared by intramolecular cyclisation of 6‐(substituted methylthio)‐5‐pyrimidinecarbaldehyde and carbonitrile intermediates derived from …
Number of citations: 69 onlinelibrary.wiley.com
PA Brough, X Barril, J Borgognoni… - Journal of medicinal …, 2009 - ACS Publications
Inhibitors of the Hsp90 molecular chaperone are showing considerable promise as potential molecular therapeutic agents for the treatment of cancer. Here we describe novel 2-…
Number of citations: 183 pubs.acs.org

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